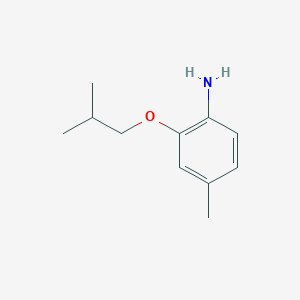

2-Isobutoxy-4-methylaniline

Description

Significance of Aniline (B41778) Derivatives in Contemporary Chemical Research

Aniline and its derivatives are a cornerstone class of organic compounds, representing a vital scaffold in numerous areas of scientific research and industrial application. acs.orgdrexel.edu As fundamental aromatic amines, these molecules serve as crucial building blocks and precursors in the synthesis of a vast array of more complex chemicals. drexel.edu Their versatility is rooted in the reactivity of the aniline motif, which consists of an amino group attached to a benzene (B151609) ring, allowing for a wide range of chemical modifications. nih.gov

In the realm of industrial chemistry, aniline derivatives are indispensable. They are foundational to the manufacture of dyes and pigments, with many azo dyes being synthesized through reactions involving aniline-based compounds. nih.gov Furthermore, they are integral to the polymer industry, particularly in the production of polyurethane, and as additives and vulcanization accelerators in rubber manufacturing. acs.org The applications extend into agrochemicals, where certain aniline derivatives form the structural basis for various herbicides and pesticides. rsc.org

The pharmaceutical and medicinal chemistry sectors represent a particularly significant area of research for aniline derivatives. tandfonline.com These compounds are present in a multitude of approved drugs across various therapeutic classes, including analgesics, anticancer agents, and anti-inflammatory drugs. nih.govrsc.org Researchers continually explore novel aniline derivatives to optimize pharmacological properties. cresset-group.com The strategic substitution on the aniline ring allows chemists to fine-tune characteristics such as a compound's bioavailability, solubility, metabolic stability, and selectivity for specific biological targets. cresset-group.com While the aniline core is valuable, it can sometimes be associated with metabolic liabilities; this has driven extensive research into creating new derivatives that retain the desired activity while minimizing potential issues, making the synthesis of novel substituted anilines a key focus in drug discovery. acs.orgcresset-group.com

Overview of Academic Research Focus on 2-Isobutoxy-4-methylaniline

Dedicated academic literature focusing exclusively on this compound is not extensive, suggesting that its primary role in the scientific community is that of a specialized chemical intermediate or building block rather than an end-product of extensive study. Its availability from chemical suppliers is typically labeled for "Research Use Only," which supports its function as a starting material for the synthesis of more complex molecules. bldpharm.com It is categorized among aromatic and heterocyclic building blocks, which are fundamental components in synthetic chemistry. fluorochem.co.uk

The specific structure of this compound, featuring an isobutoxy group at the ortho-position and a methyl group at the para-position relative to the amino group, provides a unique combination of steric and electronic properties. Research on analogous 2-alkoxy-4-methylanilines suggests potential areas of application. For instance, the manipulation of alkoxy and methyl substituents on an aniline ring is a known strategy in materials science for creating compounds with specific liquid crystalline or luminescent properties. tandfonline.comresearchgate.net

In medicinal chemistry, the synthesis of specifically substituted anilines is a common strategy for developing new drug candidates. rsc.org The introduction of groups like isobutoxy and methyl can influence how a molecule interacts with biological targets and affect its pharmacokinetic profile. nih.gov Research on other complex anilines, such as 2-hexyl-4-methoxy-3-methylaniline, shows their use as precursors in the total synthesis of biologically active alkaloids. researchgate.net Therefore, the academic and commercial interest in this compound is likely centered on its utility as a bespoke scaffold for creating novel, high-value compounds for pharmaceutical or materials science applications.

Chemical Properties of this compound

The following table summarizes the key chemical identifiers and properties of this compound.

| Property | Value | Source |

| CAS Number | 640767-55-1 | fluorochem.co.uk |

| Molecular Formula | C₁₁H₁₇NO | bldpharm.com |

| Molecular Weight | 179.26 g/mol | bldpharm.com |

| IUPAC Name | 4-methyl-2-(2-methylpropoxy)aniline | fluorochem.co.uk |

| Purity | ≥98% | fluorochem.co.uk |

Structure

3D Structure

Properties

IUPAC Name |

4-methyl-2-(2-methylpropoxy)aniline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17NO/c1-8(2)7-13-11-6-9(3)4-5-10(11)12/h4-6,8H,7,12H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WHLGFFSPQBDKQO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)N)OCC(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801280940 | |

| Record name | 4-Methyl-2-(2-methylpropoxy)benzenamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801280940 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

640767-55-1 | |

| Record name | 4-Methyl-2-(2-methylpropoxy)benzenamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=640767-55-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Methyl-2-(2-methylpropoxy)benzenamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801280940 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical Reactivity and Mechanistic Investigations of 2 Isobutoxy 4 Methylaniline

Electrophilic Aromatic Substitution (EAS) Reactivity

Electrophilic aromatic substitution (EAS) is a cornerstone of aromatic chemistry, and the reactivity of 2-Isobutoxy-4-methylaniline in these reactions is significantly enhanced by its electron-donating substituents. The amino, isobutoxy, and methyl groups all increase the electron density of the aromatic ring, making it more nucleophilic and thus more susceptible to attack by electrophiles. byjus.comchemistrysteps.com

Ortho- and Para-Directing Effects of Amine and Alkoxy Substituents

The substituents on the this compound ring govern the regioselectivity of electrophilic aromatic substitution reactions. The amino (-NH2) group is a powerful activating group and directs incoming electrophiles to the ortho and para positions relative to itself. byjus.comlibretexts.orgmasterorganicchemistry.com Similarly, the isobutoxy (-OCH2CH(CH3)2) and methyl (-CH3) groups are also ortho- and para-directors. libretexts.orgpressbooks.pub

The directing effects of these groups are summarized below:

Amino group (-NH2) at C1: Strongly activating, directs to positions 2, 4, and 6.

Isobutoxy group (-OC4H9) at C2: Activating, directs to positions 1, 3, and 5.

Methyl group (-CH3) at C4: Weakly activating, directs to positions 3 and 5.

The cumulative effect of these substituents makes the ring highly reactive. The positions most strongly activated are those that benefit from the directing influence of multiple groups. Specifically, the C5 and C3 positions are targeted by both the isobutoxy and methyl groups, while the C6 position is activated by the potent amino group. However, steric hindrance from the bulky isobutoxy group at C2 may disfavor substitution at the adjacent C3 position. Therefore, electrophilic attack is most likely to occur at the C5 and C6 positions. The amino group is the strongest activator, but its directing influence must contend with the steric and electronic contributions of the other substituents. youtube.com

| Substituent | Position | Activating/Deactivating Nature | Directing Effect |

|---|---|---|---|

| -NH2 (Amino) | C1 | Strongly Activating | Ortho, Para (Positions 2, 4, 6) |

| -OCH2CH(CH3)2 (Isobutoxy) | C2 | Activating | Ortho, Para (Positions 1, 3, 5) |

| -CH3 (Methyl) | C4 | Weakly Activating | Ortho, Para (Positions 3, 5) |

Strategies for Controlled Monosubstitution (e.g., Acylation/Deacylation)

The high reactivity of aniline (B41778) derivatives like this compound can be problematic, often leading to polysubstitution, where multiple electrophiles add to the ring. libretexts.orgucalgary.ca To achieve controlled monosubstitution, the powerful activating effect of the amino group must be moderated. A common and effective strategy is to temporarily "protect" the amino group by converting it into an amide. libretexts.orgucalgary.calibretexts.org

This process typically involves three steps:

Acylation: The amine is treated with an acylating agent, such as acetic anhydride, to form an N-acyl derivative (an amide). This transformation reduces the electron-donating ability of the nitrogen atom because its lone pair of electrons is delocalized by resonance with the adjacent carbonyl group. ucalgary.ca

Electrophilic Aromatic Substitution: The resulting amide is still an ortho-, para-director but is significantly less activating than the free amine. ucalgary.calibretexts.org This attenuated reactivity allows for EAS reactions, such as halogenation or nitration, to proceed in a more controlled manner, yielding primarily monosubstituted products.

Deacylation: The protecting acetyl group is subsequently removed by acid or base-catalyzed hydrolysis, restoring the original amino functionality. ucalgary.ca

This acylation/deacylation sequence is a crucial tool for preventing overreaction and enabling the synthesis of specific, selectively substituted aniline derivatives. libretexts.org

Reactions Involving the Aromatic Amine Functionality

The primary amino group is a key reactive center in this compound, participating in a variety of important chemical transformations beyond its influence on the aromatic ring.

Amidation and Derivatization of the Amino Group

The lone pair of electrons on the nitrogen atom makes the amino group nucleophilic, allowing it to react with various electrophiles. One of the most common reactions is amidation , the formation of an amide bond. This is typically achieved by reacting the amine with carboxylic acid derivatives like acyl chlorides or anhydrides. organic-chemistry.org These reactions are fundamental in organic synthesis for creating stable amide linkages.

Derivatization of the amino group is another important process, often employed for analytical purposes. nih.govwaters.com Chemical reagents can be used to modify the primary amine, attaching a group that enhances its detection in techniques like High-Performance Liquid Chromatography (HPLC). nih.govthermofisher.com For example, reagents like o-phthalaldehyde (B127526) (OPA) or 9-fluorenylmethyl chloroformate (FMOC) react with primary amines to form fluorescent derivatives, which can be detected with high sensitivity. nih.govthermofisher.com This strategy is essential for the quantitative analysis of amines in various matrices.

Diazotization Reactions and Subsequent Transformations

Primary aromatic amines undergo a pivotal reaction known as diazotization , where they are converted into arenediazonium salts. researchgate.netlumenlearning.com This transformation is typically carried out by treating the amine with nitrous acid (HNO2), which is generated in situ from sodium nitrite (B80452) (NaNO2) and a strong mineral acid like HCl at low temperatures (0-5 °C). lumenlearning.com

The resulting diazonium salt of this compound is a highly valuable synthetic intermediate. The diazonium group (-N2+) is an excellent leaving group (as N2 gas) and can be replaced by a wide array of nucleophiles in what are known as Sandmeyer or Sandmeyer-type reactions. ucla.edunih.govbyjus.comwikipedia.org This versatility allows for the introduction of a diverse range of functional groups onto the aromatic ring at the position formerly occupied by the amino group. organic-chemistry.org

| Reagent | Reaction Name | Product Functional Group |

|---|---|---|

| CuCl | Sandmeyer Reaction | -Cl (Chloro) |

| CuBr | Sandmeyer Reaction | -Br (Bromo) |

| CuCN | Sandmeyer Reaction | -CN (Cyano) |

| H2O, heat | Hydrolysis | -OH (Hydroxy) |

| KI | - | -I (Iodo) |

| HBF4, heat | Balz-Schiemann Reaction | -F (Fluoro) |

Transformations and Stability of the Isobutoxy Moiety

The isobutoxy group (-OCH2CH(CH3)2) is an ether linkage to the aromatic ring. Aryl alkyl ethers are generally stable functional groups, resistant to many reaction conditions, including those typically used for amidation or mild electrophilic substitution on the ring. cymitquimica.com

However, the ether bond is not entirely inert. The C-O bond can be cleaved under forcing conditions. The most common method for cleaving aryl alkyl ethers involves treatment with strong acids, particularly hydrogen halides like hydrogen bromide (HBr) or hydrogen iodide (HI). The reaction proceeds via protonation of the ether oxygen, followed by nucleophilic attack of the halide ion on the alkyl carbon adjacent to the oxygen. This would convert the isobutoxy group into a hydroxyl group (phenol) and yield isobutyl halide as a byproduct. The stability of the isobutoxy group makes it a reliable substituent that can be carried through multi-step syntheses without unintended reactions, provided harsh acidic conditions are avoided.

Advanced Mechanistic Studies

Kinetic Investigations (e.g., Kinetic Isotope Effect (KIE) Studies, Rate Law Determination)

There is no specific data from kinetic isotope effect (KIE) studies or rate law determinations for reactions involving this compound. Such studies are fundamental in elucidating the rate-determining steps of a reaction and the nature of the transition states. For example, KIE studies, by comparing the rates of reaction of isotopically labeled and unlabeled reactants, can provide insight into bond-breaking and bond-forming events. Similarly, determining the rate law of a reaction would establish the mathematical relationship between the reaction rate and the concentration of reactants, offering clues about the molecularity of the key steps.

Identification and Characterization of Reaction Intermediates

The identification and characterization of reaction intermediates are critical for understanding the step-by-step pathway of a chemical transformation. For this compound, there is a lack of published research detailing the isolation or spectroscopic observation (e.g., via NMR, IR, or mass spectrometry) of any transient species formed during its reactions. The characterization of intermediates would provide direct evidence for a proposed reaction mechanism.

Elucidation of Reaction Pathways and Transition States

Detailed computational and experimental studies to elucidate the reaction pathways and the structures of transition states for this compound have not been reported. Such investigations, often employing quantum chemical calculations, are essential for mapping the potential energy surface of a reaction. This allows for the visualization of the lowest energy path from reactants to products and the characterization of the high-energy transition state structures that govern the reaction rate and selectivity.

Regioselectivity and Diastereoselectivity in Synthetic Transformations

While the principles of regioselectivity and diastereoselectivity are well-established in organic synthesis, specific studies detailing these aspects in reactions involving this compound are not available. Understanding how the isobutoxy and methyl substituents on the aniline ring direct the outcome of reactions, such as electrophilic aromatic substitution or cycloadditions, would be of significant synthetic utility. Data on the preferential formation of one constitutional isomer over another (regioselectivity) or one stereoisomer over another (diastereoselectivity) is currently absent from the scientific record for this compound.

Structural Elucidation and Spectroscopic Characterization in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the unambiguous determination of molecular structures in solution. Through the analysis of nuclear spin transitions in a magnetic field, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms.

1D and 2D NMR Techniques for Molecular Structure Confirmation

The confirmation of the molecular structure of 2-isobutoxy-4-methylaniline is achieved through a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments.

¹H NMR Spectroscopy: The ¹H NMR spectrum provides the initial overview of the proton environments within the molecule. For this compound, distinct signals are expected for the aromatic protons, the protons of the isobutoxy group, the methyl group on the aromatic ring, and the amine protons. The integration of these signals corresponds to the number of protons in each unique environment.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms. Techniques such as Distortionless Enhancement by Polarization Transfer (DEPT) can be employed to differentiate between methyl (CH₃), methylene (B1212753) (CH₂), methine (CH), and quaternary carbons.

2D NMR Techniques: To establish the connectivity between atoms, a suite of 2D NMR experiments is utilized.

COSY (Correlation Spectroscopy): This experiment identifies proton-proton couplings, revealing which protons are adjacent to one another. For instance, correlations would be observed between the protons of the isobutoxy group's methylene and methine groups.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of protonated carbons.

HMBC (Heteronuclear Multiple Bond Correlation): This technique is crucial for identifying longer-range couplings (typically 2-3 bonds) between protons and carbons. It is instrumental in connecting the isobutoxy group to the aromatic ring and confirming the relative positions of the substituents.

Analysis of Chemical Shifts and Coupling Constants

A detailed analysis of chemical shifts (δ) and coupling constants (J) provides further structural confirmation.

Chemical Shifts: The chemical shift of a nucleus is influenced by its local electronic environment. In this compound, the aromatic protons are expected to resonate in the downfield region (typically 6-8 ppm) due to the deshielding effect of the aromatic ring current. The electron-donating nature of the amino and isobutoxy groups will influence the precise chemical shifts of the aromatic protons. The protons of the isobutoxy and methyl groups will appear in the upfield region.

Coupling Constants: The coupling constant, a measure of the interaction between neighboring nuclear spins, provides information about the connectivity and dihedral angles between atoms. For instance, the splitting patterns of the aromatic protons can help determine their substitution pattern on the ring. Vicinal coupling constants (³J) in the isobutoxy group can provide insights into its conformation.

Table 1: Predicted ¹H NMR Data for this compound

| Protons | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz |

| Aromatic H | 6.6 - 7.0 | m | - |

| -NH₂ | 3.5 - 4.5 | br s | - |

| -OCH₂- | 3.7 - 3.9 | d | ~6.7 |

| -CH(CH₃)₂ | 2.0 - 2.2 | m | ~6.7 |

| Ar-CH₃ | 2.2 - 2.4 | s | - |

| -CH(CH₃)₂ | 0.9 - 1.1 | d | ~6.7 |

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon Atom | Predicted Chemical Shift (ppm) |

| Aromatic C-O | 145 - 150 |

| Aromatic C-N | 138 - 142 |

| Aromatic C-CH₃ | 128 - 132 |

| Aromatic C-H | 110 - 125 |

| -OCH₂- | 74 - 78 |

| -CH(CH₃)₂ | 28 - 32 |

| Ar-CH₃ | 20 - 24 |

| -CH(CH₃)₂ | 18 - 22 |

Conformational Insights from Solution-Phase NMR Data

Solution-phase NMR data can offer valuable insights into the preferred conformation of flexible parts of the molecule, such as the isobutoxy group. The rotational freedom around the C-O and C-C bonds of the isobutoxy side chain can lead to different spatial arrangements. Analysis of Nuclear Overhauser Effect (NOE) data from 2D NOESY (Nuclear Overhauser Effect Spectroscopy) experiments can reveal through-space proximities between protons, helping to determine the predominant conformation of the isobutoxy group relative to the aromatic ring.

Vibrational Spectroscopy: Infrared (IR) and Raman Studies

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, provides a molecular fingerprint based on the vibrational modes of a molecule. These techniques are complementary and are used to identify functional groups and probe molecular structure.

Characterization of Functional Groups and Molecular Vibrations

The IR and Raman spectra of this compound will exhibit characteristic bands corresponding to the vibrations of its specific functional groups.

N-H Vibrations: The primary amine (-NH₂) group will show characteristic stretching vibrations in the IR spectrum, typically in the region of 3300-3500 cm⁻¹. Usually, two bands are observed corresponding to the symmetric and asymmetric stretching modes.

C-H Vibrations: Aromatic C-H stretching vibrations are expected above 3000 cm⁻¹, while aliphatic C-H stretching vibrations from the isobutoxy and methyl groups will appear just below 3000 cm⁻¹.

C-O Vibrations: The C-O stretching vibration of the ether linkage is expected to produce a strong band in the IR spectrum, typically in the 1200-1250 cm⁻¹ region for aryl alkyl ethers.

Aromatic C=C Vibrations: The stretching vibrations of the aromatic ring typically appear in the region of 1450-1600 cm⁻¹.

C-N Vibrations: The C-N stretching vibration is expected in the 1250-1350 cm⁻¹ range.

Table 3: Predicted Vibrational Frequencies for Key Functional Groups in this compound

| Functional Group | Vibrational Mode | Predicted Frequency Range (cm⁻¹) |

| -NH₂ | Asymmetric Stretch | 3400 - 3500 |

| -NH₂ | Symmetric Stretch | 3300 - 3400 |

| Aromatic C-H | Stretch | 3000 - 3100 |

| Aliphatic C-H | Stretch | 2850 - 2970 |

| Aromatic C=C | Stretch | 1450 - 1600 |

| C-O (Aryl Ether) | Stretch | 1200 - 1250 |

| C-N | Stretch | 1250 - 1350 |

Analysis of Molecular Symmetry and Dynamics

While this compound does not possess a high degree of symmetry, the analysis of its vibrational spectra can still provide information about its molecular dynamics. The relative intensities of bands in the IR and Raman spectra are governed by different selection rules. Vibrations that result in a change in the dipole moment are IR active, while those that cause a change in the polarizability of the molecule are Raman active. For molecules with a center of symmetry, there is a rule of mutual exclusion. Although not strictly applicable here, the comparison of IR and Raman spectra can aid in the assignment of vibrational modes. Furthermore, computational studies, often employing Density Functional Theory (DFT), can be used to calculate the theoretical vibrational frequencies and intensities, which can then be compared with experimental data to provide a more detailed and accurate assignment of the observed spectral features.

Electronic Spectroscopy: UV-Visible and Emission Studies

Comprehensive searches for experimental data on the electronic spectroscopy of this compound did not yield specific results regarding its absorption and emission properties in either solution or solid state. Similarly, no information was found concerning the investigation of its electronically excited states or relaxation pathways.

Absorption and Emission Properties in Solution and Solid State

There is currently no publicly available scientific literature detailing the UV-Visible absorption or emission spectra of this compound.

Investigation of Electronically Excited States and Relaxation Pathways

Information regarding the electronically excited states and relaxation pathways of this compound is not available in the surveyed scientific databases.

Mass Spectrometry Techniques

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Determination

No specific high-resolution mass spectrometry data for this compound could be located to confirm its molecular formula.

Fragmentation Pattern Analysis for Structural Elucidation

An analysis of the fragmentation pattern of this compound is not available in the scientific literature.

X-ray Crystallography and Solid-State Structure Analysis

There are no published X-ray crystallography studies for this compound. Consequently, information on its solid-state structure, such as crystal system, space group, and unit cell dimensions, remains undetermined.

Determination of Crystal Structure and Molecular Conformation

The determination of the precise three-dimensional arrangement of atoms in a crystalline solid is accomplished through single-crystal X-ray diffraction. This powerful analytical technique provides definitive information on bond lengths, bond angles, and torsion angles, which collectively define the molecular conformation.

For this compound, a hypothetical crystallographic study would be expected to reveal the following:

The geometry of the aniline (B41778) ring: While generally planar, minor deviations from planarity can occur due to substituent effects.

The conformation of the isobutoxy group: The torsion angles around the C-O bonds would define the spatial orientation of the isobutyl moiety relative to the aromatic ring. Steric hindrance between the isobutoxy group and the adjacent amino group would likely influence this conformation.

The orientation of the methyl group: The positioning of the methyl group on the aniline ring is fixed by its covalent bond, but its rotational orientation could be determined.

Without experimental data, a definitive description of the molecular conformation of this compound remains speculative. Computational modeling could offer theoretical predictions, but these would require experimental validation.

Analysis of Intermolecular Interactions and Supramolecular Motifs

The way molecules pack in a crystal lattice is governed by a variety of non-covalent intermolecular interactions. These interactions are fundamental to the stability of the crystal and influence its macroscopic properties. For this compound, the primary intermolecular interactions anticipated are:

Hydrogen Bonding: The amino group (-NH₂) is a classic hydrogen bond donor, and the oxygen atom of the isobutoxy group can act as a hydrogen bond acceptor. Therefore, it is highly probable that N-H···O or N-H···N hydrogen bonds play a significant role in the crystal packing, potentially forming chains, dimers, or more complex networks.

The interplay of these interactions would define the supramolecular motifs, which are the recognizable patterns of intermolecular interactions that build up the crystal structure. The specific motifs that this compound might adopt are currently unknown due to the lack of experimental data.

Computational and Theoretical Investigations of 2 Isobutoxy 4 Methylaniline

Quantum Chemical Calculations (e.g., DFT, Ab Initio Methods)

Quantum chemical calculations are fundamental to predicting the properties of a molecule from first principles. These methods solve the Schrödinger equation for a given molecular system, providing detailed information about its structure and electronic nature.

Electronic Structure Analysis (Molecular Orbitals, Charge Distribution, Reactivity Indices, HOMO-LUMO)

The electronic structure of a molecule dictates its reactivity and spectroscopic behavior. Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) is particularly important. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a key indicator of chemical reactivity and kinetic stability. mdpi.comthaiscience.info For substituted anilines, the positions and electron-donating or -withdrawing nature of the substituents significantly influence the energies and distributions of these frontier orbitals. thaiscience.inforesearchgate.net A detailed study would also involve mapping the charge distribution to identify electrophilic and nucleophilic sites within the 2-Isobutoxy-4-methylaniline molecule.

Prediction and Interpretation of Vibrational Spectra

Theoretical vibrational analysis is a valuable tool for interpreting experimental infrared (IR) and Raman spectra. By calculating the harmonic vibrational frequencies using methods like DFT, each vibrational mode of the molecule can be assigned to specific atomic motions, such as stretching, bending, and torsional vibrations. For other substituted anilines, these calculations have been shown to be in good agreement with experimental data after applying appropriate scaling factors. researchgate.netnih.govnih.gov Such an analysis for this compound would provide a detailed understanding of its vibrational properties.

Prediction of Spectroscopic Properties (e.g., NMR, UV-Vis, ECD, VCD, Raman)

Quantum chemical methods can also predict various spectroscopic properties. For instance, Nuclear Magnetic Resonance (NMR) chemical shifts can be calculated and are highly sensitive to the electronic environment of each nucleus, providing a powerful means of structure elucidation. nih.govrsc.orgresearchgate.net Similarly, Time-Dependent DFT (TD-DFT) can be used to predict electronic transitions, which correspond to the absorption bands observed in UV-Vis spectroscopy. materialsciencejournal.org For chiral molecules, Electronic Circular Dichroism (ECD) and Vibrational Circular Dichroism (VCD) spectra can be simulated to determine the absolute configuration.

Molecular Dynamics (MD) and Molecular Mechanics (MM) Simulations

While quantum mechanics provides a detailed electronic picture, Molecular Dynamics (MD) and Molecular Mechanics (MM) simulations are used to study the dynamic behavior of molecules over time, particularly in condensed phases.

Investigation of Molecular Behavior in Condensed Phases (e.g., Solution, Crystal Lattice)

MD simulations can model how a molecule like this compound would behave in a solvent or within a crystal lattice. researchgate.net These simulations can provide insights into solvation effects, intermolecular interactions, and the conformational landscape of the molecule in a more complex environment than the gas phase typically assumed in quantum chemical calculations. For related systems, MD simulations have been used to understand the interactions and arrangements of molecules in their condensed states. nih.govacs.org

Conformational Ensemble Analysis

The conformational landscape of this compound is primarily dictated by the orientation of the isobutoxy and amino groups relative to the benzene (B151609) ring. Computational studies on substituted anilines provide insight into the rotational barriers and conformational preferences that characterize this landscape. The rotation around the C(2)-O bond of the isobutoxy group and the C(1)-N bond of the amino group are the key determinants of the conformational ensemble.

Theoretical calculations, such as those employing Density Functional Theory (DFT), can elucidate the stable conformers and the transition states connecting them. For this compound, several low-energy conformers would be expected, arising from different rotations of the isobutyl group and the amino group. The relative energies of these conformers determine their population in the conformational ensemble at a given temperature. It is anticipated that the most stable conformer would adopt a geometry that minimizes steric repulsion between the bulky isobutoxy group and the amino group, while still allowing for favorable electronic interactions.

| Compound | Computational Method | Rotational Barrier (kcal/mol) | Reference |

|---|---|---|---|

| Aniline | DFT (B3LYP/6-311++G(2d,2p)) | ~5.5 | researchgate.net |

| p-Methylaniline | DFT | Slightly lower than aniline | Inferred from general principles |

| 2-Chloroaniline | DFT (B3LYP/6-311++G(2d,2p)) | ~7.7 | researchgate.net |

Theoretical Mechanistic Investigations

Theoretical mechanistic investigations for reactions involving this compound can be computationally modeled to map out the complete reaction pathways, identifying reactants, intermediates, transition states, and products. A pertinent example is the reaction with hydroxyl (OH) radicals, a key process in atmospheric chemistry. For the structurally related compound 4-methylaniline, computational studies using methods like M06-2X and CCSD(T) have elucidated the reaction mechanism. mdpi.com

These studies reveal that the reaction can proceed through several pathways, including OH addition to the aromatic ring and hydrogen abstraction from the amino or methyl groups. mdpi.com Each pathway is characterized by a series of elementary steps, with each step involving a transition state that represents the energy maximum along the reaction coordinate. The geometries of these transition states can be optimized using quantum chemical methods, and techniques like Intrinsic Reaction Coordinate (IRC) calculations can confirm that a transition state connects the correct reactant and product states. mdpi.com For this compound, the presence of the isobutoxy group would introduce additional potential reaction sites and influence the stability of intermediates and transition states.

A crucial aspect of theoretical mechanistic studies is the calculation of activation energies (Ea) and reaction free energies (ΔG). These thermodynamic and kinetic parameters determine the feasibility and rate of a reaction. The activation energy represents the energy barrier that must be overcome for a reaction to occur, and it is calculated as the difference in energy between the transition state and the reactants. The reaction free energy indicates the spontaneity of a reaction, with a negative value signifying a spontaneous process.

For the reaction of 4-methylaniline with OH radicals, the activation barriers for different pathways have been calculated. mdpi.com For instance, the addition of the OH radical to the carbon atom bearing the amino group proceeds through a specific transition state with a calculated activation energy. mdpi.com Similar calculations for this compound would involve determining the energies of all stationary points on the potential energy surface for its reactions. The isobutoxy group, being electron-donating, would likely influence the electronic properties of the aromatic ring and, consequently, the activation energies for electrophilic attack.

| Reaction Pathway | Activation Energy (kJ/mol) | Reaction Enthalpy (kJ/mol) | Reference |

|---|---|---|---|

| OH addition to C1 | -40.6 | -120.3 | mdpi.com |

| H-abstraction from NH2 | 16.8 | -111.9 | mdpi.com |

| H-abstraction from CH3 | 28.5 | -100.8 | mdpi.com |

In the case of the reaction of 4-methylaniline with OH radicals, theoretical calculations have shown that the main product is the NH-C6H4-CH3 radical, resulting from hydrogen abstraction from the amino group. mdpi.com The total rate coefficient for this reaction has been calculated over a range of temperatures. mdpi.com For this compound, similar computational studies would be necessary to predict the dominant reaction pathways and the resulting product distribution. The steric bulk of the isobutoxy group could influence the accessibility of different reaction sites, thereby affecting the product ratios.

Computational methods are instrumental in elucidating the site-selectivity (regioselectivity) and stereochemical outcomes of chemical reactions. For electrophilic aromatic substitution reactions of this compound, the directing effects of the isobutoxy and methyl groups will determine the position of attack by an incoming electrophile. Both the amino group (after protonation, anilinium ion is meta-directing), the isobutoxy group, and the methyl group are ortho-, para-directing groups. The interplay of their electronic and steric effects will govern the final product distribution.

The amino group is a strongly activating ortho-, para-director. The isobutoxy group is also an activating ortho-, para-director, while the methyl group is a weakly activating ortho-, para-director. In this compound, the para position to the amino group is occupied by the methyl group. Therefore, electrophilic attack would be directed to the ortho positions relative to the amino and isobutoxy groups. Computational modeling of the transition states for electrophilic attack at the different available positions on the aromatic ring can predict the most favorable site of reaction by comparing the activation energies.

Intermolecular Interaction Studies

The intermolecular interactions of this compound are crucial for understanding its physical properties, such as boiling point and solubility, as well as its behavior in condensed phases and its interactions with other molecules. The primary sites for intermolecular interactions are the amino group, which can act as both a hydrogen bond donor and acceptor, and the oxygen atom of the isobutoxy group, which can act as a hydrogen bond acceptor.

Hydrogen Bonding Networks and Their Energetics

No specific studies detailing the hydrogen bonding networks formed by this compound were identified. A computational investigation in this area would typically involve:

Identification of Donors and Acceptors: The primary amine (-NH₂) group of the molecule would serve as a hydrogen bond donor, while the oxygen atom of the isobutoxy group and the nitrogen atom itself could act as hydrogen bond acceptors.

Dimer and Cluster Analysis: Calculations would be performed on dimers and larger clusters of the molecule to identify the most stable hydrogen bonding motifs (e.g., N-H···N, N-H···O).

Energetics Calculation: The strength of these interactions would be quantified by calculating the binding energies, which are typically in the range of a few to several kcal/mol for hydrogen bonds.

Without specific research, a data table for the energetics of these potential networks cannot be generated.

Non-Covalent Interactions and Supramolecular Assemblies (e.g., Chalcogen Bonds, π-π Stacking)

There is no available research focused on the specific non-covalent interactions and supramolecular assemblies of this compound. A comprehensive computational analysis would explore:

π-π Stacking: The aromatic ring of the molecule is expected to participate in π-π stacking interactions, which are crucial for the formation of larger supramolecular structures. The energetics and geometries (e.g., face-to-face, parallel-displaced) of these interactions would be calculated.

Chalcogen Bonds: While less common for this specific molecule which contains oxygen, the principles of chalcogen bonding (involving S, Se, Te) are part of a broader class of σ-hole interactions that could be analyzed if heteroatoms were present. For this compound, analogous C-H···O or C-H···π interactions would be more relevant.

A data table detailing the types and energies of these interactions for this compound cannot be compiled due to the lack of published data.

Molecular Electrostatic Potential (ESP) and Deformation Density Analysis

Specific Molecular Electrostatic Potential (ESP) maps and deformation density analyses for this compound are not available in the reviewed literature.

Molecular Electrostatic Potential (ESP): An ESP map would visualize the charge distribution on the molecular surface. It would be expected to show negative potential (electron-rich regions) around the nitrogen and oxygen atoms, indicating sites susceptible to electrophilic attack. Positive potential (electron-poor regions) would be expected around the amine hydrogens, indicating sites for nucleophilic attack.

Deformation Density Analysis: This analysis would reveal how the electron density is redistributed upon bond formation. It provides detailed insight into the nature of chemical bonds and lone pairs, which is fundamental to understanding the molecule's reactivity and interaction patterns.

Due to the absence of these specific computational results, a data table of ESP minima/maxima or findings from a deformation density study cannot be presented.

This compound as a Versatile Synthetic Building Block

Aniline and its derivatives are fundamental starting materials in organic synthesis. The presence of an amino group on the aromatic ring allows for diazotization and subsequent coupling reactions, while the ring itself can undergo electrophilic substitution. The isobutoxy and methyl substituents on this compound would be expected to influence the regioselectivity of these reactions. However, no specific examples of its use as a precursor for complex organic molecules or as an intermediate in the preparation of nitrogen-containing heterocyclic systems are detailed in available research.

Development of Advanced Materials in Chemical Research

The structural motifs present in this compound are found in various advanced materials. Aromatic amines are key components in many dyes and pigments, and they can also serve as monomers in polymerization processes. Furthermore, aniline derivatives are often investigated for their potential in electronic and optical applications. Nevertheless, there is a notable absence of specific studies that utilize this compound for these purposes.

Precursors for Dyes and Pigments Research

In principle, this compound could be diazotized and coupled with various aromatic compounds to produce azo dyes. The isobutoxy and methyl groups would likely modulate the color and solubility of the resulting pigments. However, no specific dyes or pigments derived from this compound are described in the accessible scientific literature.

Monomers and Intermediates for Polymer Science Investigations

Aniline derivatives can be polymerized to form polyanilines, a class of conducting polymers. They can also be incorporated into other polymer structures, such as polyamides and polyimides, to impart specific properties. There is currently no evidence in the public domain of this compound being used as a monomer or intermediate in polymer science research.

Contributions to Electronic and Optical Materials Research (e.g., OLED, AIE)

Organic molecules with tailored electronic properties are crucial for the development of materials for applications such as Organic Light-Emitting Diodes (OLEDs) and Aggregation-Induced Emission (AIE) systems. While the substituted aniline structure of this compound could potentially be a fragment of a larger, electronically active molecule, there are no published reports of its incorporation into such materials.

This compound: A Versatile Building Block in Chemical Research

The aromatic amine this compound serves as a key structural component in the development of a wide range of advanced materials and biologically active compounds. Its unique substitution pattern—featuring an isobutoxy group and a methyl group on the aniline ring—provides a valuable scaffold for creating complex molecules with tailored properties for diverse applications in materials science, agrochemicals, and pharmaceuticals.

Future Research Directions and Emerging Challenges

Development of Novel and Sustainable Synthetic Strategies

The synthesis of substituted anilines is a cornerstone of industrial and medicinal chemistry. Future research into 2-Isobutoxy-4-methylaniline is likely to focus on the development of novel and sustainable synthetic methodologies that are both efficient and environmentally benign. Traditional methods for synthesizing similar compounds often involve harsh reaction conditions, hazardous reagents, and the generation of significant waste.

Emerging strategies that could be adapted for the synthesis of this compound include:

Catalytic Hydrogenation: The reduction of a corresponding nitroaromatic precursor is a common route to anilines. Future research could explore the use of novel, highly selective, and reusable catalysts, such as those based on non-precious metals, to improve the sustainability of this process.

Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction is a powerful tool for the formation of carbon-nitrogen bonds. Research could focus on developing more efficient catalyst systems that operate under milder conditions and with lower catalyst loadings for the amination of an appropriate aryl halide or triflate.

Flow Chemistry: Continuous flow synthesis offers numerous advantages over traditional batch processing, including improved safety, better heat and mass transfer, and the potential for process automation. The development of a continuous flow process for the synthesis of this compound could lead to a more efficient and scalable manufacturing process.

| Synthetic Strategy | Traditional Approach | Potential Sustainable Approach | Key Advantages of Sustainable Approach |

|---|---|---|---|

| Reduction of Nitroarene | Use of stoichiometric reducing agents (e.g., Fe/HCl, SnCl2) | Catalytic hydrogenation with reusable catalysts (e.g., supported nanoparticles) | Higher atom economy, reduced waste, catalyst recyclability |

| Aromatic Nucleophilic Substitution | High temperatures and pressures, use of harsh nucleophiles | Use of phase-transfer catalysts, milder reaction conditions | Lower energy consumption, improved safety |

| Cross-Coupling Reactions | High catalyst loadings, use of toxic phosphine (B1218219) ligands | Development of highly active catalysts, use of greener solvents | Reduced catalyst waste, lower environmental impact |

Integration of Advanced Spectroscopic and Computational Approaches

A thorough understanding of the physicochemical properties of this compound is crucial for its future development and application. The integration of advanced spectroscopic techniques and computational modeling will be instrumental in elucidating its structural and electronic characteristics.

Spectroscopic Characterization: While standard techniques like Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are fundamental for structural confirmation, advanced methods can provide deeper insights. For instance, two-dimensional NMR techniques (e.g., COSY, HSQC, HMBC) can be employed for unambiguous assignment of all proton and carbon signals. Furthermore, techniques like X-ray crystallography could provide definitive information about the solid-state structure and intermolecular interactions.

Computational Modeling: Density Functional Theory (DFT) and other computational methods can be used to predict and understand various properties of this compound. bldpharm.com These can include its molecular geometry, vibrational frequencies (to aid in the interpretation of IR and Raman spectra), electronic properties (such as HOMO-LUMO energy gap), and reactivity. bldpharm.com Such computational studies can guide experimental work and accelerate the discovery of new applications. bldpharm.com

| Technique | Information Provided | Potential Research Focus |

|---|---|---|

| 2D NMR Spectroscopy (COSY, HSQC, HMBC) | Detailed connectivity and spatial relationships of atoms | Complete and unambiguous assignment of 1H and 13C NMR spectra |

| X-ray Crystallography | Precise three-dimensional molecular structure in the solid state | Determination of bond lengths, bond angles, and intermolecular interactions |

| Density Functional Theory (DFT) | Predicted molecular geometry, electronic structure, and spectroscopic properties | Correlation of theoretical predictions with experimental data to gain a deeper understanding of the molecule's properties |

| Mass Spectrometry (e.g., HRMS) | Exact molecular weight and fragmentation patterns | Confirmation of molecular formula and elucidation of fragmentation pathways |

Exploration of New Application Domains in Chemical Science

The structural motifs present in this compound—an aniline (B41778) core with alkoxy and alkyl substituents—suggest a range of potential applications in various areas of chemical science. Aniline and its derivatives are known to be versatile building blocks in the synthesis of pharmaceuticals, agrochemicals, dyes, and polymers. nist.govchemicalbook.com

Medicinal Chemistry: The 2-alkoxy aniline scaffold is present in a number of biologically active compounds. Future research could explore the potential of this compound as a key intermediate in the synthesis of novel therapeutic agents. For instance, related structures have shown potential as antagonists for certain receptors in the central nervous system. nih.gov The specific substitution pattern may impart desirable pharmacokinetic properties.

Materials Science: Aniline derivatives are precursors to conducting polymers and other functional materials. The isobutoxy and methyl groups could be used to tune the solubility and processing characteristics of polymers derived from this monomer, potentially leading to new materials for electronic applications.

Agrochemicals: Many herbicides and fungicides are based on substituted aniline structures. The unique combination of substituents in this compound could lead to the discovery of new agrochemicals with improved efficacy and environmental profiles.

| Domain | Potential Role of this compound | Rationale |

|---|---|---|

| Medicinal Chemistry | Intermediate for the synthesis of novel drug candidates | The 2-alkoxy aniline moiety is a known pharmacophore. nih.gov |

| Materials Science | Monomer for the synthesis of functional polymers | Aniline derivatives are precursors to polyanilines; substituents can tune properties. |

| Agrochemicals | Precursor for new herbicides or fungicides | Substituted anilines are a common structural class in agrochemicals. nist.gov |

| Dye Synthesis | Precursor for azo dyes and other colorants | Anilines are key components in the synthesis of a wide range of dyes. nist.gov |

Green Chemistry Principles in the Synthesis of this compound

The application of the twelve principles of green chemistry will be a critical challenge and a significant area of future research in the synthesis of this compound. The goal is to design processes that are not only efficient but also minimize their environmental impact.

Key green chemistry principles that could be applied include:

Prevention: Designing synthetic routes that minimize waste generation from the outset.

Atom Economy: Maximizing the incorporation of all materials used in the process into the final product.

Less Hazardous Chemical Syntheses: Using and generating substances that possess little or no toxicity to human health and the environment.

Designing Safer Chemicals: Designing chemical products to be effective while minimizing their toxicity.

Safer Solvents and Auxiliaries: Minimizing or avoiding the use of auxiliary substances like solvents, or replacing them with greener alternatives.

Design for Energy Efficiency: Conducting syntheses at ambient temperature and pressure whenever possible to reduce energy requirements.

Use of Renewable Feedstocks: Utilizing raw materials that are renewable rather than depleting.

Reduce Derivatives: Minimizing or avoiding unnecessary derivatization to reduce steps and waste.

Catalysis: Using catalytic reagents in preference to stoichiometric reagents to increase efficiency and reduce waste.

Design for Degradation: Designing chemical products that can break down into innocuous degradation products at the end of their function.

Real-time Analysis for Pollution Prevention: Developing analytical methodologies for real-time monitoring and control to prevent the formation of hazardous substances.

Inherently Safer Chemistry for Accident Prevention: Choosing substances and the form of a substance used in a chemical process to minimize the potential for chemical accidents.

| Green Chemistry Principle | Application in Synthesis |

|---|---|

| Prevention | Developing a one-pot synthesis to reduce waste from intermediate purification steps. |

| Atom Economy | Utilizing addition reactions or catalytic cycles that maximize the incorporation of starting material atoms into the product. |

| Less Hazardous Chemical Syntheses | Replacing hazardous reagents like phosgene or strong acids with safer alternatives. |

| Safer Solvents and Auxiliaries | Using water, supercritical CO2, or bio-based solvents instead of volatile organic compounds. |

| Design for Energy Efficiency | Employing microwave-assisted synthesis or highly active catalysts to reduce reaction times and temperatures. |

| Catalysis | Using heterogeneous catalysts that can be easily recovered and reused. |

Q & A

Q. Table 1: Synthesis Optimization

| Method | Catalyst | Solvent | Temp (°C) | Yield (%) |

|---|---|---|---|---|

| NAS (Isobutyl Br) | None | DMF | 80 | 65–70 |

| Ullmann Coupling | CuI | Toluene | 110 | 75–80 |

Reference: Similar protocols for substituted anilines in (substitution reactions) and (purity control).

(Advanced) How do steric and electronic effects of the isobutoxy group influence regioselectivity in electrophilic reactions?

Methodological Answer:

The isobutoxy group exerts both steric hindrance and electron-donating effects via resonance. In electrophilic substitution (e.g., nitration, sulfonation):

- Electronic effects : The alkoxy group activates the ring, directing electrophiles to the para position relative to the amine group.

- Steric effects : The bulky isobutoxy group at the 2-position disfavors ortho substitution. Computational studies (DFT) can predict regioselectivity by analyzing charge distribution and transition-state geometries.

Example : Nitration of this compound predominantly yields the 5-nitro derivative (para to NH₂, meta to O-iBu). Experimental validation via HPLC and H NMR confirms product distribution.

Reference: Electronic effects in (directing groups in synthesis).

(Basic) What analytical techniques are critical for characterizing this compound and its intermediates?

Methodological Answer:

- NMR Spectroscopy : H NMR identifies substitution patterns (e.g., aromatic protons at δ 6.5–7.2 ppm). C NMR confirms the isobutoxy group (C-O signal at ~70 ppm).

- HPLC-PDA : Quantifies purity (>98%) and detects side products (e.g., unreacted 4-methylaniline).

- Mass Spectrometry (HRMS) : Validates molecular ion peaks (e.g., [M+H]⁺ at m/z 194.14).

Q. Table 2: Key Spectral Data

| Technique | Key Peaks/Features |

|---|---|

| H NMR (CDCl₃) | δ 1.02 (d, 6H, -CH(CH₂)₂), δ 3.7 (m, OCH₂) |

| HPLC Retention Time | 8.2 min (C18 column, MeOH:H₂O = 70:30) |

Reference: Structural validation methods in (COA and batch testing).

(Advanced) How can researchers resolve contradictions in reported biological activities of this compound derivatives?

Methodological Answer:

Contradictions in bioactivity data (e.g., antimicrobial vs. inactive results) often arise from:

- Purity variability : Impurities (e.g., oxidation byproducts) may confound assays. Implement strict QC via HPLC ().

- Assay conditions : pH, solvent (DMSO vs. aqueous), and cell line differences. Standardize protocols using controls from (panel studies).

- Structural analogs : Compare with 4-methoxy or 4-fluoro analogs () to isolate substituent effects.

Q. Resolution Workflow :

Replicate studies under identical conditions.

Perform meta-analysis of published data.

Use SAR (structure-activity relationship) models to identify critical functional groups.

Reference: Data contradiction analysis in (longitudinal validation).

(Basic) What are the degradation pathways of this compound under oxidative and acidic conditions?

Methodological Answer:

- Oxidative Degradation : Exposure to H₂O₂ or air/light generates quinone-imine derivatives (λ_max ~450 nm). Monitor via UV-Vis spectroscopy.

- Acidic Hydrolysis : Cleavage of the ether bond yields 4-methylaniline and isobutanol. LC-MS identifies hydrolyzed fragments ([M+H]⁺ at m/z 108.09 for 4-methylaniline).

Q. Table 3: Degradation Products

| Condition | Major Products | Detection Method |

|---|---|---|

| Oxidative | Quinone-imine | HPLC-UV/Vis |

| Acidic (pH 2) | 4-Methylaniline + Isobutanol | GC-MS |

Reference: Degradation mechanisms in (oxidation/reduction).

(Advanced) What strategies enhance the stability of this compound in long-term storage?

Methodological Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.